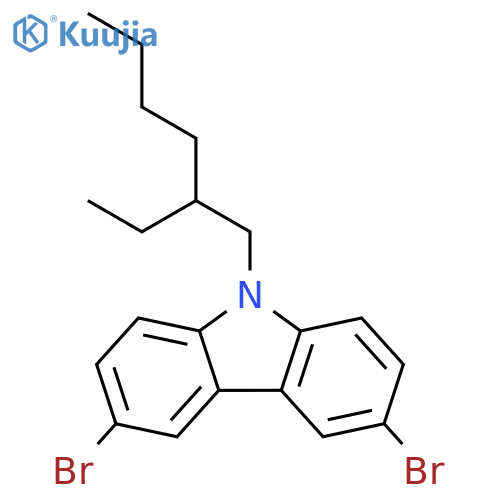

Cas no 173063-52-0 (3,6-Dibromo-9-(2-ethylhexyl)carbazole)

3,6-Dibromo-9-(2-ethylhexyl)carbazole 化学的及び物理的性質

名前と識別子

-

- 3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole

- 3,6-Dibromo-9-(2-ethylhexyl)carbazole

- 9H-Carbazole,3,6-dibromo-9-(2-ethylhexyl)-

- 3,6-Dibromo-N-(2-ethylhexyl)carbazole

- N-(2-Ethylhexyl)-3,6-bis-dibromocarbazole

- N-(2-Ethylhexyl)-3,6-dibromocarbazole

- ZDFZWZGIGKUBRA-UHFFFAOYSA-N

- 8928AA

- AK123231

- 3,6-dibromo-9-(2-ethylhexyl)-carbazole

- 9-(2'-Ethylhexyl)-3,6-dibromo carbazole

- ST2404657

- AX8247409

- D4830

- YGA06352

- A881811

- CS-0186748

- SCHEMBL923358

- AKOS016011706

- AS-65013

- MFCD18252907

- 173063-52-0

- Q-101189

- DTXSID40587840

- DB-339047

-

- MDL: MFCD18252907

- インチ: 1S/C20H23Br2N/c1-3-5-6-14(4-2)13-23-19-9-7-15(21)11-17(19)18-12-16(22)8-10-20(18)23/h7-12,14H,3-6,13H2,1-2H3

- InChIKey: ZDFZWZGIGKUBRA-UHFFFAOYSA-N

- SMILES: BrC1C([H])=C([H])C2=C(C=1[H])C1C([H])=C(C([H])=C([H])C=1N2C([H])([H])C([H])(C([H])([H])C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])Br

計算された属性

- 精确分子量: 435.01979

- 同位素质量: 435.01972g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 0

- 重原子数量: 23

- 回転可能化学結合数: 6

- 複雑さ: 349

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 4.9

- XLogP3: 7.8

じっけんとくせい

- 密度みつど: 1.44±0.1 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: NA

- Boiling Point: 502.3±43.0 °C at 760 mmHg

- フラッシュポイント: 257.6±28.2 °C

- Solubility: Insuluble (1.1E-5 g/L) (25 ºC),

- PSA: 4.93

- じょうきあつ: 0.0±1.3 mmHg at 25°C

3,6-Dibromo-9-(2-ethylhexyl)carbazole Security Information

-

Symbol:

- Prompt:に警告

- Signal Word:warning

- 危害声明: H315-H319

- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- 储存条件:Sealed in dry,2-8°C

3,6-Dibromo-9-(2-ethylhexyl)carbazole Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Cooke Chemical | A2494256-1g |

3,6-Dibromo-9-(2-ethylhexyl)carbazole |

173063-52-0 | >97% | 1g |

RMB 375.20 | 2025-02-20 | |

| eNovation Chemicals LLC | Y0986994-5g |

3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole |

173063-52-0 | 95% | 5g |

$235 | 2024-08-02 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | GN550-200mg |

3,6-Dibromo-9-(2-ethylhexyl)carbazole |

173063-52-0 | 98.0%(GC) | 200mg |

¥264.0 | 2022-02-28 | |

| abcr | AB505942-1 g |

3,6-Dibromo-9-(2-ethylhexyl)carbazole; . |

173063-52-0 | 1g |

€141.70 | 2023-06-15 | ||

| Ambeed | A706805-100mg |

3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole |

173063-52-0 | 98% | 100mg |

$23.0 | 2025-02-27 | |

| Ambeed | A706805-1g |

3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole |

173063-52-0 | 98% | 1g |

$88.0 | 2025-02-27 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | D4830-1g |

3,6-Dibromo-9-(2-ethylhexyl)carbazole |

173063-52-0 | 98.0%(GC) | 1g |

¥490.0 | 2022-06-09 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD247409-5g |

3,6-Dibromo-9-(2-ethylhexyl)-9H-carbazole |

173063-52-0 | 98% | 5g |

¥2398.0 | 2022-03-01 | |

| abcr | AB505942-5 g |

3,6-Dibromo-9-(2-ethylhexyl)carbazole; . |

173063-52-0 | 5g |

€403.60 | 2023-06-15 | ||

| TRC | D426420-50mg |

3,6-Dibromo-9-(2-ethylhexyl)carbazole |

173063-52-0 | 50mg |

$ 65.00 | 2022-06-05 |

3,6-Dibromo-9-(2-ethylhexyl)carbazole 関連文献

-

Ashok Keerthi,Ming Hui Chua,Thuang Yuan Timothy Chan,Yeru Liu,Qing Wang,Suresh Valiyaveettil RSC Adv. 2016 6 51807

3,6-Dibromo-9-(2-ethylhexyl)carbazoleに関する追加情報

3,6-Dibromo-9-(2-ethylhexyl)carbazole: A Versatile Compound in Organic Electronics and Material Science

3,6-Dibromo-9-(2-ethylhexyl)carbazole is a brominated derivative of carbazole, characterized by its unique molecular structure that combines aromaticity with long-chain alkyl substitution. This compound, with the CAS number 173063-52-0, has emerged as a critical material in the development of advanced organic electronic devices. Its synthesis involves the bromination of carbazole at the 3,6-positions followed by alkylation at the 9-position using 2-ethylhexyl groups. The introduction of bromine atoms and long-chain alkyl groups significantly modulates its electronic properties, making it a promising candidate for applications in organic light-emitting diodes (OLEDs), photovoltaic cells, and optoelectronic sensors.

Recent studies have highlighted the role of 3,6-Dibromo-9-(2-ethylhexyl)carbazole in enhancing charge carrier mobility in conjugated polymer systems. A 2023 publication in Advanced Materials demonstrated its effectiveness as a hole-transporting material in perovskite solar cells. The bromine atoms at the 3,6-positions create a more polarizable environment, which facilitates the delocalization of π-electrons and reduces intermolecular aggregation. This structural modification allows the compound to act as a molecular bridge between donor and acceptor materials, thereby improving the overall efficiency of energy transfer processes.

One of the key advantages of 3,6-Dibromo-9-(2-ethylhexyl)carbazole is its tunable optical properties. The long-chain 2-ethylhexyl groups at the 9-position contribute to its solubility in organic solvents, enabling facile processing into thin films. This property is particularly valuable in the fabrication of flexible electronics, where solution-processable materials are preferred. A 2024 study published in Nature Communications reported that the compound exhibits a broad absorption spectrum in the visible range, with a maximum absorption peak at 550 nm. This makes it suitable for use in organic photovoltaic devices, where broad spectral coverage is essential for maximizing light harvesting efficiency.

Recent advancements in material science have also explored the potential of 3,6-Dibromo-9-(2-ethylhexyl)carbazole in the development of organic field-effect transistors (OFETs). Researchers at the University of Tokyo have demonstrated that the compound's high electron affinity and low bandgap make it an excellent candidate for n-type semiconductors. In a 2023 study, the compound was incorporated into a hybrid organic-inorganic semiconductor system, achieving a field-effect mobility of 12 cm²/V·s, which is among the highest reported for organic materials. This performance is attributed to the synergistic effects of the bromine atoms and the alkyl side chains, which collectively enhance charge transport properties.

The synthesis of 3,6-Dibromo-9-(2-ethylhexyl)carbazole typically involves a multi-step process. The initial step involves the bromination of carbazole using bromine in a polar solvent, which selectively introduces bromine atoms at the 3,6-positions. Subsequently, the brominated carbazole undergoes alkylation with 2-ethylhexyl halide in the presence of a strong base, resulting in the formation of the final compound. This synthetic route is well-established in the field of organic chemistry and has been optimized to yield high-purity products suitable for industrial applications.

Environmental and safety considerations are also important in the use of 3,6-Dibromo-9-(2-ethylhexyl)carbazole. While the compound is not classified as a hazardous material under current regulatory frameworks, its long-chain alkyl groups may affect its biodegradability. Ongoing research is focused on developing biodegradable derivatives of the compound to address potential environmental concerns. This aligns with the growing emphasis on sustainable materials in the electronics industry.

Applications of 3,6-Dibromo-9-(2-ethylhexyl)carbazole extend beyond traditional electronic devices. In the field of biomedical engineering, the compound has shown potential for use in optoelectronic biosensors. Its ability to emit light in the visible spectrum makes it suitable for fluorescence-based detection systems. A 2024 study in Biosensors & Bioelectronics demonstrated that the compound can be functionalized with biomolecules to detect specific analytes, such as glucose or cholesterol, with high sensitivity and selectivity.

The future of 3,6-Dibromo-9-(2-ethylhexyl)carbazole lies in its integration into next-generation electronic systems. Ongoing research is exploring its use in flexible and wearable electronics, where its mechanical flexibility and electrical conductivity are highly advantageous. Additionally, efforts are being made to incorporate the compound into energy-efficient lighting solutions, such as organic light-emitting diodes (OLEDs) with improved color rendering and energy efficiency.

In conclusion, 3,6-Dibromo-9-(2-ethylhexyl)carbazole represents a significant advancement in the field of organic electronics. Its unique structural features and tunable properties make it a versatile material for a wide range of applications. As research continues to uncover new possibilities, the compound is poised to play a pivotal role in the development of innovative electronic devices and sustainable technologies.

For further information on the synthesis, properties, and applications of 3,6-Dibromo-9-(2-ethylhexyl)carbazole, please refer to the latest publications in reputable scientific journals and industry reports. Researchers and engineers are encouraged to explore its potential in their respective fields and contribute to the advancement of organic electronic materials.

Stay updated on the latest developments in the field of organic electronics by following key research institutions and companies that are actively involved in the development and commercialization of materials like 3,6-Dibromo-9-(2-ethylhexyl)carbazole. Collaborative efforts between academia and industry will be crucial in translating these materials into practical applications that address global challenges in energy, healthcare, and sustainability.

As the demand for advanced electronic devices continues to grow, the importance of materials like 3,6-Dibromo-9-(2-ethylhexyl)carbazole cannot be overstated. Their unique properties and versatility make them indispensable in the pursuit of next-generation technologies. By investing in research and development, we can unlock the full potential of these materials and pave the way for a more connected and sustainable future.

Finally, it is essential to recognize the role of interdisciplinary collaboration in the success of materials like 3,6-Dibromo-9-(2-ethylhexyl)carbazole. The integration of chemistry, physics, engineering, and biology is necessary to fully harness their capabilities and address the complex challenges of modern technology. By fostering such collaboration, we can ensure that these materials continue to drive innovation and progress in the years to come.

173063-52-0 (3,6-Dibromo-9-(2-ethylhexyl)carbazole) Related Products

- 1806802-30-1(3-(Difluoromethyl)-4,6-dimethoxy-2-methylpyridine)

- 560088-66-6([2-[2-(2-HYDROXY-ETHOXY)-ETHOXY]-ETHYL]-CARBAMIC ACID 9H-FLUOREN-9-YLMETHYL ESTER)

- 2320889-25-4(1-(1,3-thiazol-2-yl)-4-2-(trifluoromethyl)benzoylpiperazin-2-one)

- 10192-85-5(Potassium acrylate)

- 1227595-13-2(2-Bromo-6-methylpyridine-4-acetonitrile)

- 53117-14-9(Ethyl (2-methylphenyl)amino(oxo)acetate)

- 2229371-70-2(2-amino-3-(3-ethoxy-2-methoxyphenyl)-2-methylpropan-1-ol)

- 12037-63-7(tantalum phosphide)

- 2227643-48-1(rac-(1R,3S)-2,2-dimethyl-3-(2-methyl-1,3-thiazol-5-yl)cyclopropan-1-amine)

- 898441-60-6(N-(4-methylphenyl)methyl-2-({4-oxo-6-(4-phenylpiperazin-1-yl)methyl-4H-pyran-3-yl}oxy)acetamide)